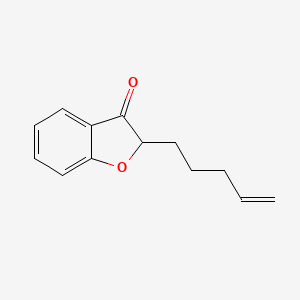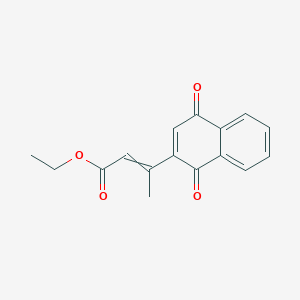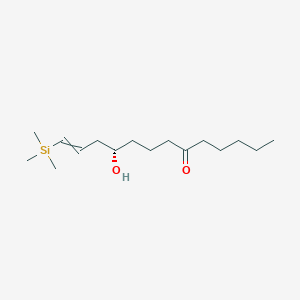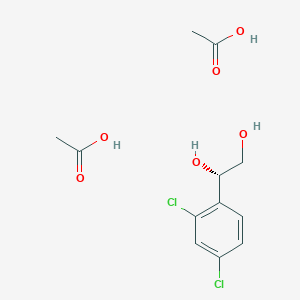
acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol is a compound that combines the properties of acetic acid and a dichlorophenyl ethane diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol typically involves the reaction of 2,4-dichlorophenyl ethane with acetic acid under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include palladium or copper-based catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenyl ethane: Shares the dichlorophenyl group but lacks the acetic acid and diol functionalities.
Acetic acid derivatives: Compounds with similar acetic acid moieties but different substituents.
Uniqueness
Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol is unique due to the combination of its dichlorophenyl group and the acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Eigenschaften
CAS-Nummer |
647026-55-9 |
|---|---|
Molekularformel |
C12H16Cl2O6 |
Molekulargewicht |
327.15 g/mol |
IUPAC-Name |
acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O2.2C2H4O2/c9-5-1-2-6(7(10)3-5)8(12)4-11;2*1-2(3)4/h1-3,8,11-12H,4H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChI-Schlüssel |
PQZDWEGQZGSDCZ-YCBDHFTFSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
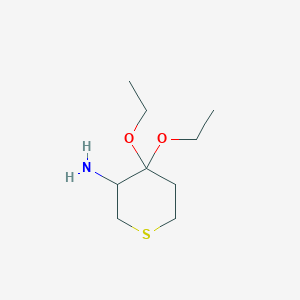

![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
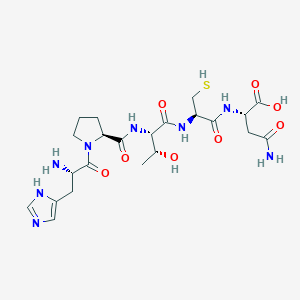
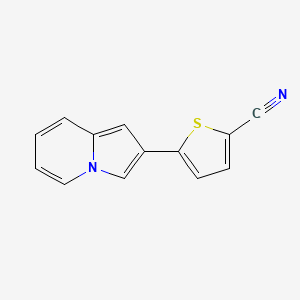
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)

